molecular formula C12H18O3 B1600923 2,6-Dimethoxy-4-tert-butylphenol CAS No. 6766-84-3

2,6-Dimethoxy-4-tert-butylphenol

Cat. No. B1600923
CAS RN: 6766-84-3
M. Wt: 210.27 g/mol
InChI Key: RJHWHMPKVCXJJP-UHFFFAOYSA-N
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Description

2,6-Dimethoxy-4-tert-butylphenol is a chemical compound with the molecular formula C12H18O3 . It has a molecular weight of 210.27, a density of 1.038, a boiling point of 302°C, and a flash point of 136°C .


Synthesis Analysis

The synthesis of 2,6-Dimethoxy-4-tert-butylphenol involves a simple one-step Friedel–Crafts reaction . The compound is easily synthesized from chloromethylated polystyrene (CMPS) with 2,6-di-tert-butylphenol .


Molecular Structure Analysis

The molecular structure of 2,6-Dimethoxy-4-tert-butylphenol has been determined through rotational spectroscopy . The experimentally derived structural parameters were compared to the outcomes of quantum chemical calculations that can accurately account for dispersive interactions in the cluster .


Physical And Chemical Properties Analysis

2,6-Dimethoxy-4-tert-butylphenol has a molecular weight of 210.27, a density of 1.038, a boiling point of 302°C, and a flash point of 136°C . It is a colorless solid alkylated phenol .

Safety And Hazards

2,6-Dimethoxy-4-tert-butylphenol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes skin irritation, and causes serious eye irritation . It is also designated by the U.S. Department of Transportation (DOT) as a marine pollutant .

Future Directions

Further investigation and exploration of 2,6-Dimethoxy-4-tert-butylphenol’s potential in various fields would contribute to its potential application as a novel therapeutic agent in the future .

properties

IUPAC Name

4-tert-butyl-2,6-dimethoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O3/c1-12(2,3)8-6-9(14-4)11(13)10(7-8)15-5/h6-7,13H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJHWHMPKVCXJJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30443067
Record name 2,6-Dimethoxy-4-tert-butylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30443067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethoxy-4-tert-butylphenol

CAS RN

6766-84-3
Record name 2,6-Dimethoxy-4-tert-butylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30443067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Processes are well known for preparing alkoxyphenols from phenol halides, in other words, for substituting alkoxyl groups for the halogen substituents in phenols. Usually alkoxyphenols are produced by reacting with heating a phenol halide with an alcoholate prepared by dissolving metallic sodium in an alcohol, in a suitable solvent, such as dimethylformamide or an amine, in the presence of a copper halide serving as a catalyst. Laid-Open West German Patent Application No. 2627874 and Chemical Abstract 86, 171074 (1974), for example, disclose a process for synthesizing pyrogallol in which 2,6-dibromo-4-tert-butylphenol is reacted with sodium methoxide with use of copper iodide as a catalyst and dimethylformamide as a solvent to afford 2,6-dimethoxy-4-tert-butylphenol in a yield of 89%. Journal of Chemical Society (C), 312 (1969) further discloses that several kinds of aromatic halides, including phenol bromide, are reacted with sodium methoxide in a mixture of methanol and collidine with use of copper iodide as a catlyst to give the corresponding methoxidated aromatic compounds in yields of 37 to 99%.
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phenol halide
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alcoholate
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Synthesis routes and methods II

Procedure details

Sodium (18.2 g, 0.79 g atom) was dissolved in methanol (152 ml). 2,6-Dibromo-4-t-butylphenol (30 g), cuprous bromide (4 g, 0.028 mole) and dimethylformamide (152 ml) were added and the mixture boiled under reflux (88°-84° C.) with stirring for 2 hours. Work up as given in Example 1 gave 2,6-dimethoxy-4-t-butylphenol as a pale yellow oil, 19.9 g of 90% purity (89% yield).
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18.2 g
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cuprous bromide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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